molecular formula C8H7N3O2 B8227135 2-(Methylamino)-4-nitrobenzonitrile

2-(Methylamino)-4-nitrobenzonitrile

Cat. No.: B8227135
M. Wt: 177.16 g/mol
InChI Key: NRNCCVIOLXYUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-4-nitrobenzonitrile is a nitroaromatic compound featuring a benzonitrile core substituted with a methylamino group at position 2 and a nitro group at position 2. The methylamino group contributes to hydrogen-bonding capabilities, while the nitro group enhances electron-withdrawing properties, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(methylamino)-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-8-4-7(11(12)13)3-2-6(8)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNCCVIOLXYUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituent Effects:
  • Its nitro group at the ortho position may cause steric hindrance, limiting interactions in biological systems compared to the para-nitro configuration in 2-(Methylamino)-4-nitrobenzonitrile . 2-Amino-4-chloro-5-methoxybenzonitrile (): Substitutes nitro with chloro and methoxy groups. The chloro group increases lipophilicity, while methoxy enhances electron-donating effects, altering solubility and target affinity compared to the nitro-substituted compound .
  • Methylamino-Substituted Analogs: Compound 42 (para-amino derivative, ): Exhibits a 3.4 µM IC50 against CDK9 due to optimal hydrogen bonding. Replacing the amino group with a bulkier 2-(methylamino) ethanol group (Compound 41) reduces potency (6.2 µM), emphasizing steric limitations in active-site binding . Methoxmetamine (): Features a methylamino group in a cyclohexanone scaffold. The cyclic structure increases rigidity and may enhance metabolic stability compared to the planar benzonitrile core .
Table 1: Structural and Activity Comparison
Compound Substituents Molecular Weight (g/mol) Key Activity/Property Reference
2-(Methylamino)-4-nitrobenzonitrile 2-methylamino, 4-nitro, benzonitrile ~191.16* Hypothesized high reactivity -
o-Nitrobenzonitrile 2-nitro, benzonitrile 148.12 Limited biological data
2-Amino-4-chloro-5-methoxybenzonitrile 2-amino, 4-chloro, 5-methoxy 182.61 High purity (97%)
Compound 42 (para-amino derivative) Para-amino - CDK9 IC50 = 3.4 µM
Compound 41 (methylamino ethanol) 2-(methylamino) ethanol - CDK9 IC50 = 6.2 µM

*Calculated based on formula C8H6N4O2.

Physicochemical Properties

  • Solubility: The nitro group in 2-(Methylamino)-4-nitrobenzonitrile likely reduces aqueous solubility compared to methoxy or amino-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) . Methoxmetamine’s cyclohexanone core () may improve lipid solubility, favoring blood-brain barrier penetration compared to planar benzonitriles .

Preparation Methods

Direct Nitration Strategy

The direct nitration of 2-(methylamino)benzonitrile involves introducing a nitro group at the para position relative to the methylamino group. However, competing directing effects from the nitrile (meta-directing) and methylamino (ortho/para-directing) groups complicate regioselectivity.

Reaction Conditions and Outcomes

  • Nitrating agents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–40°C.

  • Challenges : Competing nitration at positions 3 (ortho to methylamino) and 5 (meta to nitrile) leads to mixed products.

  • Yield : <30% due to poor selectivity.

Mechanistic Considerations

Protonation of the methylamino group under acidic conditions enhances its ortho/para-directing influence. However, the nitrile’s electron-withdrawing effect destabilizes intermediates, favoring meta substitution.

Nucleophilic Aromatic Substitution (NAS)

Substitution of Halogenated Precursors

A two-step approach involves synthesizing 2-fluoro-4-nitrobenzonitrile or 2-bromo-4-nitrobenzonitrile, followed by displacement with methylamine.

Step 1: Halogenation and Nitration

  • Starting material : 2-fluorobenzonitrile or 2-bromobenzonitrile.

  • Nitration : HNO₃/H₂SO₄ at 50°C directs nitro to position 4 (para to halogen).

  • Yield : 65–75% for 2-halo-4-nitrobenzonitrile.

Step 2: Amination

  • Conditions : Methylamine (40% aqueous) with CuI/K₂CO₃ at 120°C for 24h.

  • Yield : 45–55%.

Data Table: NAS Performance

Halogen (X)Reaction Temp (°C)CatalystYield (%)
F120CuI52
Br100Pd(OAc)₂58

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

This method employs 2-bromo-4-nitrobenzonitrile and methylamine under catalytic conditions.

Protocol

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.

  • Base : Cs₂CO₃ in toluene at 110°C for 12h.

  • Yield : 68–72%.

Advantages

  • High regioselectivity and functional group tolerance.

  • Scalable for industrial production.

Reductive Methylation of 2-Amino-4-nitrobenzonitrile

Stepwise Synthesis

2-Amino-4-nitrobenzonitrile is methylated using dimethyl sulfate (DMS) or formaldehyde/sodium borohydride.

Methylation with DMS

  • Conditions : K₂CO₃ in acetone at reflux.

  • Yield : 50–60%.

Challenges

  • Intermediate synthesis : 2-Amino-4-nitrobenzonitrile requires nitration of 2-aminobenzonitrile, which faces competing nitration at position 5 (para to amino).

Industrial-Scale Considerations

Continuous Flow Nitration

  • Setup : Tubular reactors with precise temp control (10–30°C).

  • Benefits : Improved safety and yield (80–85%) for 2-halo-4-nitrobenzonitrile intermediates.

Catalytic System Optimization

  • Ligand design : Bulky phosphine ligands (e.g., DavePhos) enhance Pd-catalyzed amination efficiency .

Q & A

Basic: What are the key synthetic pathways for 2-(methylamino)-4-nitrobenzonitrile, and how can purity be validated?

Answer:
The synthesis of 2-(methylamino)-4-nitrobenzonitrile typically involves nitration and substitution reactions. A plausible route starts with 3-nitrobenzonitrile, followed by methylamination at the ortho position. For purity validation:

  • HPLC analysis (High-Performance Liquid Chromatography) is recommended, with purity thresholds >95% as per industrial standards .
  • Mass spectrometry (MS) and ¹H/¹³C NMR confirm molecular weight (C₈H₇N₃O₂; 177.16 g/mol) and structural integrity .
  • Melting point consistency should align with literature values (e.g., analogs like 4-methoxy-3-nitrobenzoic acid melt at 191–194°C ).

Advanced: How can computational methods (e.g., DFT) optimize the reaction conditions for synthesizing 2-(methylamino)-4-nitrobenzonitrile?

Answer:
Density Functional Theory (DFT) can predict reaction energetics and transition states:

  • Geometry optimization of intermediates (e.g., nitro-intermediates) to assess stability .
  • Solvent effects modeled using polarizable continuum models (PCM) to select optimal solvents (e.g., DMF or acetonitrile) .
  • Charge distribution analysis identifies reactive sites for methylamine substitution, minimizing byproducts .
  • Experimental validation via kinetic studies (e.g., monitoring nitro-group reduction via UV-Vis) is critical .

Basic: What spectroscopic techniques are most effective for characterizing 2-(methylamino)-4-nitrobenzonitrile?

Answer:

  • Infrared (IR) spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .
  • NMR spectroscopy :
    • ¹H NMR: Methylamino protons (δ 2.8–3.2 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR: Nitrile carbon (δ ~115 ppm) and nitro-group carbons .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogs like 4-(dimethylamino)benzohydrazide .

Advanced: How should researchers address contradictions in analytical data (e.g., purity vs. reactivity)?

Answer:

  • Cross-validation : Compare HPLC (purity >95% ) with elemental analysis (C, H, N content) to detect impurities.
  • Batch-to-batch reproducibility : Use standardized protocols (e.g., Kanto Reagents’ HLC methods ).
  • Reactivity assays : Test nitro-group reduction kinetics; discrepancies may arise from trace metals or solvent residues .
  • Thermogravimetric analysis (TGA) : Check thermal stability (decomposition >200°C inferred from nitroaromatic analogs ).

Advanced: What are the potential biological applications of 2-(methylamino)-4-nitrobenzonitrile, and how can its activity be evaluated?

Answer:
While direct data is limited, analogs suggest:

  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, comparing to pyrimidine derivatives (IC₅₀ ~10–50 µM ).
  • Antimicrobial potential : Agar diffusion assays against Gram-positive/negative bacteria .
  • Mechanistic studies : Molecular docking to enzymes (e.g., cytochrome P450) using PubChem-derived InChI keys .
  • Toxicity profiling : Use zebrafish embryos or HEK293 cells to assess cytotoxicity .

Basic: How can researchers safely handle 2-(methylamino)-4-nitrobenzonitrile in the lab?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation (similar to nitrobenzene safety protocols ).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Protect from light at 2–8°C, as recommended for nitroaromatic compounds .

Advanced: What strategies improve the solubility of 2-(methylamino)-4-nitrobenzonitrile for in vitro studies?

Answer:

  • Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO) for stock solutions .
  • pH adjustment : Protonate the methylamino group (pKa ~8–9) in acidic buffers to enhance aqueous solubility .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) for sustained release, as tested with nitroaromatic drugs .

Advanced: How do substituent effects (e.g., nitro vs. methoxy) influence the electronic properties of 2-(methylamino)-4-nitrobenzonitrile?

Answer:

  • Electron-withdrawing nitro groups : Reduce electron density at the benzene ring, stabilizing the nitrile moiety .
  • Hammett parameters : The nitro group (σₚ ~0.78) increases electrophilicity, affecting reaction pathways .
  • DFT calculations : Compare frontier molecular orbitals (HOMO-LUMO gaps) with analogs like 4-methoxybenzonitrile to predict reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.